4-(2-chlorophenoxy)benzenesulfonyl Chloride
Overview
Description
4-(2-Chlorophenoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C12H8Cl2O3S and a molecular weight of 303.16 g/mol . It is a white to off-white solid that is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Chlorophenoxy)benzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chlorophenol is replaced by the benzenesulfonyl chloride group.
Another method involves the reaction of 2-chlorophenol with chlorosulfonic acid, followed by the addition of phosphorus pentachloride to form the sulfonyl chloride . This method requires careful control of reaction conditions, including temperature and the use of an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using the methods described above. The reactions are carried out in batch or continuous reactors, with careful monitoring of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenoxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-(2-chlorophenoxy)benzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions (e.g., pyridine or triethylamine) to facilitate the substitution reaction.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used to hydrolyze the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by hydrolysis.
Sulfonamides: Formed by reduction.
Scientific Research Applications
4-(2-Chlorophenoxy)benzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-chlorophenoxy)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives .
The molecular targets and pathways involved depend on the specific application of the compound. For example, in the synthesis of enzyme inhibitors, the compound may target the active site of the enzyme, forming a covalent bond with a nucleophilic residue (e.g., serine or cysteine) in the enzyme’s active site .
Comparison with Similar Compounds
4-(2-Chlorophenoxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Lacks the chlorophenoxy group, making it less reactive towards nucleophiles.
4-Fluorobenzenesulfonyl chloride: Contains a fluorine atom instead of a chlorine atom, which can affect its reactivity and selectivity in chemical reactions.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group, which can enhance its electrophilicity and reactivity towards nucleophiles.
The uniqueness of this compound lies in its combination of the chlorophenoxy and sulfonyl chloride groups, which confer specific reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
4-(2-chlorophenoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-11-3-1-2-4-12(11)17-9-5-7-10(8-6-9)18(14,15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZBGLOVCXTRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383341 | |
Record name | 4-(2-chlorophenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610277-84-4 | |
Record name | 4-(2-Chlorophenoxy)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610277-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-chlorophenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Chlorophenoxy)benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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